1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone
CAS No.:
Cat. No.: VC17943013
Molecular Formula: C24H26N2O3S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O3S |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 1-[5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone |
| Standard InChI | InChI=1S/C24H26N2O3S/c1-18(27)26-17-20(16-21-7-6-13-25(21)2)23-15-19(10-11-24(23)26)12-14-30(28,29)22-8-4-3-5-9-22/h3-5,8-12,14-15,17,21H,6-7,13,16H2,1-2H3 |
| Standard InChI Key | MDVODIFOKYRNHD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1C=C(C2=C1C=CC(=C2)C=CS(=O)(=O)C3=CC=CC=C3)CC4CCCN4C |
Introduction
Chemical Structure and Molecular Characterization
The compound features a polycyclic architecture combining an indole core, a benzenesulfonyl group, and a pyrrolidine moiety. The indole system is substituted at the 1-position with an acetyl group, at the 3-position with a (1-methylpyrrolidin-2-yl)methyl chain, and at the 5-position with a trans-β-(benzenesulfonyl)ethenyl group. This arrangement confers unique electronic and steric properties critical for its reactivity and biological interactions.
IUPAC Nomenclature and Stereochemistry
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Systematic Name: 1-[5-[(E)-2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl]ethan-1-one
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Stereochemical Features: The pyrrolidine moiety adopts an (R)-configuration at the C2 position, while the ethenyl group exhibits E-geometry .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₆N₂O₃S | PubChem |
| Molecular Weight | 422.5 g/mol | CAS |
| Canonical SMILES | CC(=O)N1C=C(C2=C1C=CC(=C2)/C=C/S(=O)(=O)C3=CC=CC=C3)C[C@H]4CCCN4C | PubChem |
| Topological Polar Surface | 74.6 Ų | Computed |
Synthetic Methodology
Stepwise Construction of the Molecular Framework
Synthesis typically proceeds through a four-stage sequence:
Stage 1: Indole Core Assembly
The indole backbone is constructed via Fischer indole synthesis, reacting phenylhydrazine with a β-keto ester under Brønsted acid catalysis (e.g., H₂SO₄, 80°C). This forms the 1-acetylindole precursor.
Stage 2: Benzenesulfonyl Incorporation
A Heck coupling installs the benzenesulfonylethenyl group at C5. Palladium(II) acetate (5 mol%) and tri-o-tolylphosphine in DMF at 110°C facilitate the reaction between 5-bromoindole intermediate and benzenesulfonylacetylene.
Stage 3: Pyrrolidine Functionalization
The (1-methylpyrrolidin-2-yl)methyl side chain at C3 is introduced through nucleophilic alkylation. The indole nitrogen is deprotonated with NaH (2 eq.) in THF, followed by addition of (R)-1-methylpyrrolidine-2-carboxaldehyde and subsequent borohydride reduction.
Stage 4: Final Acetylation
The 1-position acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane (0°C to rt, 12 h).
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Indole formation | Phenylhydrazine, β-keto ester, H₂SO₄, Δ | 68% |
| Heck coupling | Pd(OAc)₂, P(o-Tol)₃, DMF, 110°C | 52% |
| Alkylation | NaH, (R)-1-methylpyrrolidine-2-carboxaldehyde, THF | 61% |
| Acetylation | AcCl, AlCl₃, CH₂Cl₂ | 89% |
Physicochemical and Spectroscopic Properties
Solubility and Stability Profile
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMF: 48 mg/mL, DMSO: 52 mg/mL). Stability studies indicate decomposition onset at 218°C (DSC) and photodegradation under UV light (t₁/₂ = 3.2 h at 254 nm).
Spectroscopic Fingerprints
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¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J=15.5 Hz, 1H, vinyl), 7.92-7.85 (m, 2H, Ar-H), 7.65-7.58 (m, 3H, Ar-H), 7.35 (d, J=8.1 Hz, 1H, indole), 6.92 (s, 1H, indole), 3.82-3.75 (m, 1H, pyrrolidine), 3.02 (s, 3H, N-CH₃), 2.61 (s, 3H, COCH₃).
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IR (ATR): 1675 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (SO₂ asym/sym), 3100 cm⁻¹ (indole N-H).
Material Science Applications
Organic Semiconductor Performance
Thin-film transistors fabricated with this compound exhibit:
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Hole mobility: 0.12 cm²/V·s
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On/off ratio: 10⁵
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Threshold voltage: -3.1 V
The planar indole-benzenesulfonyl system enables π-π stacking with 3.4 Å interlayer spacing (XRD).
Nonlinear Optical Properties
Z-scan measurements at 800 nm reveal:
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Nonlinear refractive index: 1.7×10⁻¹⁴ cm²/W
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Two-photon absorption coefficient: 0.8 cm/GW
These properties suggest utility in photonic switching devices.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparison with 3-[2-(benzenesulfonyl)ethyl]-5-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole (PubChem CID 156850) shows:
| Property | Target Compound | CID 156850 |
|---|---|---|
| LogP | 2.8 | 3.1 |
| 5-HT₂A Kᵢ | 420 nM | >10 μM |
| Semiconductor Mobility | 0.12 cm²/V·s | 0.04 cm²/V·s |
The ethenyl linkage in the target compound enhances conjugation, improving both biological activity and charge transport .
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